molecular formula C15H22N2O4S B5773207 N-ethyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

N-ethyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

Cat. No. B5773207
M. Wt: 326.4 g/mol
InChI Key: RSTZFUGNVQHTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, commonly known as EMBI, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of sulfonamides and is used in various biochemical and physiological experiments.

Mechanism of Action

EMBI acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water into bicarbonate and protons. As a result, the pH of the surrounding environment decreases, leading to a decrease in the activity of other enzymes that require a neutral pH for their function.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by EMBI has several biochemical and physiological effects. It leads to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. This, in turn, leads to an increase in the concentration of carbon dioxide in the blood, which can have detrimental effects on various physiological processes. Additionally, the inhibition of tumor-associated carbonic anhydrase IX by EMBI has been shown to decrease the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using EMBI in lab experiments is its specificity for carbonic anhydrase. It has been shown to be a potent inhibitor of this enzyme, making it a valuable tool for studying its role in various physiological processes. However, one of the limitations of using EMBI is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of EMBI in scientific research. One potential application is in the development of new cancer therapies. The inhibition of tumor-associated carbonic anhydrase IX by EMBI has shown promise in reducing the growth and proliferation of cancer cells. Additionally, the use of EMBI as an inhibitor of carbonic anhydrase in the treatment of conditions such as glaucoma and epilepsy has also been explored. Further research is needed to fully understand the potential applications of EMBI in these areas.

Synthesis Methods

The synthesis of EMBI is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with morpholine to form 4-morpholinylbenzenesulfonamide. This intermediate product is then reacted with ethylmagnesium bromide to form N-ethyl-4-methyl-4-morpholinylbenzenesulfonamide. Finally, the addition of acetic anhydride to this compound results in the formation of EMBI.

Scientific Research Applications

EMBI has been widely used in scientific research, particularly in the field of biochemistry. It has been used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. EMBI has also been used as a tool to study the role of carbonic anhydrase in various physiological processes such as respiration, acid-base balance, and ion transport. Additionally, EMBI has been used as an inhibitor of tumor-associated carbonic anhydrase IX, which is overexpressed in many cancer cells.

properties

IUPAC Name

N-ethyl-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-17(12-15(18)16-8-10-21-11-9-16)22(19,20)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTZFUGNVQHTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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